molecular formula C20H41NO4 B212034 Phytosphingosine acetamide CAS No. 21830-28-4

Phytosphingosine acetamide

Cat. No. B212034
CAS RN: 21830-28-4
M. Wt: 359.5 g/mol
InChI Key: SZUJJDLBXJCDNT-ZCNNSNEGSA-N
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Description

Phytosphingosine acetamide (PA) is a natural sphingolipid that has been found to have a wide range of biological activities. It is a derivative of sphingosine, a component of cell membranes, and has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. In

Scientific Research Applications

  • Skin Inflammation and Dermatitis Treatment Phytosphingosine derivatives have demonstrated potential in treating skin inflammation and chronic inflammatory skin diseases like psoriasis. They exhibit anti-inflammatory and antipsoriatic activities by inhibiting signaling pathways such as NF-κB, JAK/STAT, and MAPK in keratinocytes and mice models (Kim et al., 2014).

  • Enhancement of Skin Moisture Phytosphingosine has been shown to enhance skin moisture by stimulating the biosynthesis and degradation of filaggrin, leading to the formation of natural moisturizing factors (NMF) in human skin. This effect is achieved through the increased expression of essential keratinocyte differentiation genes (Choi et al., 2017).

  • Skin Penetration and Drug Delivery Phytosphingosine's ability to interact with lipid structures in the skin makes it a promising compound in skincare formulations. Its incorporation in liposomes has shown significant skin retention, suggesting its potential in enhancing the delivery of active substances through the skin (Hasanovic et al., 2010).

  • Neuroprotective and Memory Enhancement Phytoceramide, derived from phytosphingosine, has shown neuroprotective activity and the ability to ameliorate memory impairment in models of neurodegenerative diseases. This suggests its potential therapeutic application in conditions like Alzheimer's disease (Jung et al., 2011).

  • Cancer Treatment and Radiosensitivity Phytosphingosine, in combination with ionizing radiation, has been found to enhance apoptotic cell death in radiation-resistant cancer cells. This effect is mediated through the induction of reactive oxygen species and nuclear translocation of apoptosis-inducing factor (AIF) (Park et al., 2005).

  • Antibacterial and Antifungal Activities Phytosphingosine demonstrates antibacterial and antifungal activities, making it a potential ingredient for oral rinses and in the treatment of infections. Its ability to inhibit the growth of bacterial strains and induce apoptotic cell death in human cancer lines has been highlighted in studies (Oh et al., 2007).

  • Anti-Melanogenic Activity Phytosphingosine exhibits anti-melanogenic activity by modulating the microphthalmia-associated transcription factor (MITF) signaling pathway. This suggests its use as an effective melanogenesis inhibitor in melanocytes (Jang et al., 2017).

  • Treatment of Glucose Intolerance Phytosphingosine has been found to improve diet-induced glucose intolerance in mice, suggesting its potential therapeutic application in managing conditions like type 2 diabetes (Murakami et al., 2013).

properties

CAS RN

21830-28-4

Product Name

Phytosphingosine acetamide

Molecular Formula

C20H41NO4

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1

InChI Key

SZUJJDLBXJCDNT-ZCNNSNEGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O

SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O

Other CAS RN

21830-28-4

synonyms

N-acetylphytosphingosine
NAPS compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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